3-Methylpyrrolidine-1-sulfonyl chloride
Overview
Description
3-Methylpyrrolidine-1-sulfonyl chloride is an organic compound with the molecular formula C5H10ClNO2S and a molecular weight of 183.66 g/mol. . It is characterized by the presence of a sulfonyl chloride group attached to a 3-methylpyrrolidine ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-Methylpyrrolidine-1-sulfonyl chloride typically involves the reaction of 3-methylpyrrolidine with chlorosulfonic acid. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-Methylpyrrolidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: While direct oxidation or reduction of the sulfonyl chloride group is less common, the compound can participate in redox reactions when part of more complex molecules.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium on carbon . The major products formed depend on the specific nucleophile or reagent used in the reaction.
Scientific Research Applications
3-Methylpyrrolidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups for further functionalization.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-Methylpyrrolidine-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate linkages . These reactions can modify the chemical and biological properties of the target molecules, influencing their activity and function .
Comparison with Similar Compounds
3-Methylpyrrolidine-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds share the reactive sulfonyl chloride group, this compound is unique due to the presence of the 3-methylpyrrolidine ring . This structural feature can influence the compound’s reactivity and selectivity in chemical reactions .
Similar compounds include:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar applications but lacks the pyrrolidine ring.
Benzenesulfonyl chloride: Contains an aromatic ring, offering different reactivity and applications compared to this compound.
Properties
IUPAC Name |
3-methylpyrrolidine-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2S/c1-5-2-3-7(4-5)10(6,8)9/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBMUTBWJORQJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251345-08-0 | |
Record name | 3-methylpyrrolidine-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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